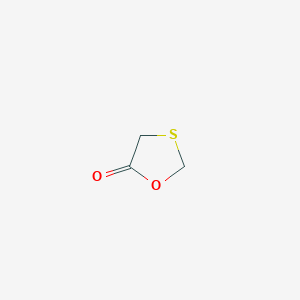

1,3-Oxathiolan-5-one

説明

Structure

3D Structure

特性

CAS番号 |

4385-46-0 |

|---|---|

分子式 |

C3H4O2S |

分子量 |

104.13 g/mol |

IUPAC名 |

1,3-oxathiolan-5-one |

InChI |

InChI=1S/C3H4O2S/c4-3-1-6-2-5-3/h1-2H2 |

InChIキー |

FYAVYWUBPQMCQN-UHFFFAOYSA-N |

SMILES |

C1C(=O)OCS1 |

正規SMILES |

C1C(=O)OCS1 |

同義語 |

1,3-oxathiolan-5-one |

製品の起源 |

United States |

Synthetic Methodologies for 1,3 Oxathiolan 5 Ones and Their Derivatives

Cyclocondensation Reactions for 1,3-Oxathiolan-5-one Ring Formation

The core strategy for constructing the this compound ring involves the cyclocondensation of a carbonyl compound with mercaptoacetic acid. This reaction is a fundamental method for accessing this heterocyclic system.

Aldehyde and Ketone Condensation with Mercaptoacetic Acid

The reaction between aldehydes or ketones and mercaptoacetic acid is a direct route to 1,3-oxathiolan-5-ones. The choice of catalyst and reaction conditions significantly impacts the efficiency and outcome of this cyclization.

Acid catalysis is a common approach for promoting the cyclocondensation of carbonyl compounds with thiols and mercaptoacetic acid. Protons activate the carbonyl group, making it more susceptible to nucleophilic attack by the thiol group of mercaptoacetic acid.

One example involves the preparation of this compound acetals from aldehydes and mercaptoacetic acid in refluxing benzene (B151609) containing p-toluenesulfonic acid as a catalyst, with azeotropic removal of water cdnsciencepub.com. This method, based on a procedure by Satsumabayashi et al., demonstrates the effectiveness of acid catalysis in driving the cyclization cdnsciencepub.com. Another instance of acid catalysis in a related context is the use of p-toluenesulfonic acid in ethanol (B145695) for the synthesis of dihydropyrimidine (B8664642) derivatives via a multicomponent reaction involving aldehydes nih.gov. While this latter example is not directly the synthesis of 1,3-oxathiolan-5-ones, it illustrates the general application of p-TsOH in cyclocondensation reactions with aldehydes.

While the outline specifically mentions triethylamine (B128534), direct search results detailing the use of triethylamine as the primary catalyst for the cyclocondensation of aldehydes or ketones with mercaptoacetic acid to form 1,3-oxathiolan-5-ones were not prominently found. However, base catalysis in general can facilitate reactions involving mercaptoacetic acid. For instance, lithium bromide has been reported as a catalyst for the reaction between acetophenone (B1666503) and mercaptoacetic acid to produce 2-methyl-2-phenyl-1,3-oxathiolan-5-one in substantial yields researchgate.net, rsc.org. This indicates that basic conditions can be effective for this transformation. Triethylamine is known as a common organic base used in various organic reactions, including those involving carboxylic acids and thiols, but its specific application as the primary catalyst for this particular cyclocondensation was not detailed in the search results.

Dehydrating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed to facilitate the removal of water generated during the cyclocondensation, thereby driving the reaction to completion.

A one-pot reaction involving aromatic aldehydes and mercaptoacetic acid in tetrahydrofuran (B95107) (THF) using DCC as a dehydrating agent has been reported, achieving yields up to 92% . This method is noted for avoiding toxic solvents and simplifying purification due to the precipitation of dicyclohexylurea (DCU) byproduct . The yields obtained using this method for various aldehydes are presented in the table below :

| Substrate Aldehyde | Product | Yield (%) |

| Benzaldehyde | 3a (R = Ph) | 92 |

| 4-Nitrobenzaldehyde | 3e (R = 4-NO₂Ph) | 88 |

| Furfural | 3i (R = 2-furyl) | 85 |

DCC has also been utilized in the condensation of aminosugars, arylaldehydes, and mercaptoacetic acid in the presence of DMAP at room temperature to yield this compound derivatives, although with limited stereoselectivity beilstein-journals.org.

Silica (B1680970) gel can act as a solid support and sometimes as a mild catalyst or reaction medium for organic transformations.

A highly selective two-component synthesis of this compound derivatives involving aromatic aldehydes and mercaptoacetic acid has been reported using silica gel in N,N-Dimethylformamide (DMF) with heating researchgate.net. While the search results mention silica gel promoting other reactions like the reduction of aldehydes and ketones nih.gov and Wittig-type olefination nih.gov, its specific role as a catalyst or promoter in the cyclocondensation of aldehydes/ketones with mercaptoacetic acid to form 1,3-oxathiolan-5-ones is highlighted in the context of the DMF-based protocol researchgate.net.

Exploring catalyst-free and solvent-free conditions aligns with green chemistry principles, aiming to reduce the use of hazardous substances and minimize waste.

While direct examples of catalyst-free and solvent-free cyclocondensation solely between aldehydes/ketones and mercaptoacetic acid to form 1,3-oxathiolan-5-ones were not extensively detailed, related solvent-free and catalyst-free conditions have been explored for other reactions involving similar reagents or forming related heterocyclic structures. For instance, solvent-free microwave irradiation has been used in multicomponent reactions to synthesize 1,3-thiazine analogues from 2-methyl-2-phenyl-1,3-oxathiolan-5-one, an aromatic aldehyde, and N-aryldithiocarbamic acid researchgate.net. Another study reported an efficient, eco-friendly, and cost-effective solvent- and catalyst-free method for synthesizing symmetrical bisthioglycolic acid derivatives from aldehydes or ketones and thioglycolic acid (mercaptoacetic acid), achieving excellent yields researchgate.net. Although this reaction yields bisthioglycolic acid derivatives rather than the cyclic 1,3-oxathiolan-5-ones, it demonstrates the feasibility of utilizing mercaptoacetic acid under catalyst-free and solvent-free conditions. The development of catalyst-free and solvent-free methods for the direct cyclocondensation to form 1,3-oxathiolan-5-ones remains an area of interest for developing more sustainable synthetic routes.

Silica Gel-Promoted Protocols

Mukaiyama Reagent in this compound Synthesis

The Mukaiyama reagent (typically 2-chloro-1-methylpyridinium (B1202621) iodide) has been employed as a coupling agent in the one-pot synthesis of 1,3-oxathiolan-5-ones from aldehydes and mercaptoacetic acid. isca.inisca.me This method offers a straightforward and efficient route, providing access to the desired compounds in good to excellent yields without requiring chromatographic purification in some cases. isca.me The reaction is typically conducted in a solvent like DMF. isca.me The Mukaiyama reagent facilitates the activation of the carboxylic acid group of mercaptoacetic acid, promoting its reaction with the aldehyde followed by cyclization to form the this compound ring. isca.in A key advantage of this method is the easy separation of the pyridinium (B92312) salt byproduct, simplifying the isolation of the product. isca.in

Lewis Acid Catalysis in this compound Formation (e.g., ZnCl2, LiBr, Cobalt-doped ZnS)

Lewis acids have been widely utilized as catalysts for the formation of 1,3-oxathiolan-5-ones through the condensation of carbonyl compounds and mercaptoacetic acid. Various Lewis acids, including ZnCl2 and LiBr, have been reported to catalyze this cyclocondensation. isca.in For instance, 2-methyl oxathiolan-5-ones can be prepared from acetophenone and mercaptoacetic acid in good yields using LiBr as a catalyst. isca.in More recently, solid-supported Lewis acids, such as cobalt-doped zinc sulfide (B99878) (Co-doped ZnS) nanoparticles, have been explored as catalysts for the synthesis of 1,3-oxathiolan-5-ones under conditions like IR irradiation. researchgate.netresearchgate.net These heterogeneous catalysts can offer advantages such as ease of recovery and reusability. The Lewis acid activates the carbonyl group, making it more susceptible to nucleophilic attack by the thiol group of mercaptoacetic acid, followed by intramolecular cyclization and dehydration.

Ionic Liquid-Mediated Synthesis of 1,3-Oxathiolan-5-ones (e.g., Molecular Iodine in [bmim][BF4])

Ionic liquids have emerged as environmentally friendly reaction media and catalysts for various organic transformations, including the synthesis of heterocycles. The synthesis of 1,3-oxathiolan-5-ones can be efficiently mediated by molecular iodine in ionic liquids such as [bmim][BF4] (1-butyl-3-methylimidazolium tetrafluoroborate). researchgate.netnih.govmolaid.com This one-pot method involves the coupling of aldehydes and mercaptoacetic acid under mild conditions, affording the corresponding 1,3-oxathiolan-5-ones in excellent yields. researchgate.net Molecular iodine in [bmim][BF4] has been shown to be a highly efficient catalytic system, with reactions proceeding faster compared to conventional organic solvents. researchgate.net A significant benefit of using ionic liquids in this synthesis is the potential for recycling the ionic liquid and catalyst for subsequent reactions, contributing to a greener synthetic approach. researchgate.net Aromatic aldehydes have shown particularly high yields (up to 82%) in this system. researchgate.net

Advanced Synthetic Strategies for this compound Derivatives

The synthesis of this compound derivatives, especially enantiomerically pure forms, is crucial for their applications in pharmaceuticals. Advanced strategies have been developed to achieve control over stereochemistry.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to produce chiral compounds in enantiomerically enriched forms. For 1,3-oxathiolan-5-ones, this is particularly important as different enantiomers can exhibit distinct biological activities.

Enzyme-Catalyzed Dynamic Kinetic Resolution (e.g., Lipase (B570770) B from Candida antarctica (CAL-B))

Enzyme-catalyzed dynamic kinetic resolution (DKR) is a powerful strategy for the asymmetric synthesis of chiral compounds. This approach combines a reversible reaction that interconverts enantiomers of a substrate with an irreversible enzymatic step that selectively transforms one enantiomer, allowing the other to racemize and be subsequently converted. core.ac.ukthieme-connect.comrsc.org For the synthesis of 1,3-oxathiolan-5-ones, DKR using lipases, particularly Lipase B from Candida antarctica (CAL-B), has proven effective. core.ac.ukthieme-connect.comrsc.orgresearchgate.netnih.gov

This method typically involves the dynamic formation of a hemithioacetal intermediate from an aldehyde and a mercaptoacetate (B1236969) derivative. core.ac.ukrsc.orgnih.gov CAL-B then catalyzes the intramolecular lactonization of one hemithioacetal enantiomer to form the this compound ring, while the non-reactive enantiomer undergoes in situ racemization via the reversible hemithioacetal formation. core.ac.ukrsc.orgresearchgate.netnih.gov This dynamic process allows for theoretical yields of up to 100% for a single enantiomer, unlike traditional kinetic resolution which is limited to 50% yield. thieme-connect.com

Research has shown that CAL-B is an efficient catalyst for this transformation, yielding this compound derivatives with moderate to good enantiomeric excess (ee). core.ac.ukresearchgate.net The process has been optimized by evaluating different lipases, solvents, bases, and reaction temperatures. core.ac.ukresearchgate.net Toluene has been identified as a suitable solvent, providing better enantiomeric excess in some cases. core.ac.uk The substrate scope has also been explored for various aldehyde structures. core.ac.ukresearchgate.net

Data from studies on CAL-B catalyzed dynamic kinetic resolution highlight the influence of reaction parameters on conversion and enantioselectivity.

| Enzyme | Conversion (%) | ee (%) |

| CAL-B | Good | Moderate to Good |

Note: This table summarizes general findings; specific values vary depending on the substrate and optimized conditions. core.ac.ukresearchgate.net

Further optimization efforts have included varying lipase loading, substrate concentration, and water activity, although high conversion can sometimes lead to decreased enantioselectivity. core.ac.uk This enzymatic approach provides a facile route to enantioenriched this compound derivatives, which are valuable precursors for synthesizing chiral nucleoside analogs like lamivudine (B182088). core.ac.ukthieme-connect.comrsc.org

Chiral Auxiliary-Mediated Synthesis of this compound Analogs

Chiral auxiliaries are groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. In the synthesis of chiral 1,3-oxathiolane (B1218472) derivatives, chiral auxiliaries can be used to induce diastereoselectivity during the formation of the heterocyclic ring or in subsequent coupling steps, such as N-glycosylation for nucleoside analogs. google.combeilstein-journals.orgnih.gov

One approach involves the use of chiral starting materials derived from readily available chiral pools or prepared with the help of chiral auxiliaries. For example, a chiral auxiliary attached to a precursor molecule can direct the stereochemistry of the cyclization reaction that forms the 1,3-oxathiolane ring. beilstein-journals.org Another strategy involves the use of chiral auxiliaries during the coupling of the 1,3-oxathiolane ring with a nucleobase. beilstein-journals.orgnih.gov This can lead to the preferential formation of one diastereomer, which can then be separated and the chiral auxiliary removed to yield the enantiomerically enriched 1,3-oxathiolane nucleoside analog. beilstein-journals.orgnih.gov

While the provided search results specifically detail enzyme-catalyzed DKR for 1,3-oxathiolan-5-ones, the broader field of 1,3-oxathiolane nucleoside synthesis, which utilizes 1,3-oxathiolane derivatives as key intermediates, has employed chiral auxiliary-mediated approaches to control the stereochemistry during nucleobase coupling. google.combeilstein-journals.orgnih.gov These methods often involve activating the anomeric center of the 1,3-oxathiolane sugar precursor and coupling it with a protected nucleobase in the presence of a Lewis acid or other coupling agents. The chiral auxiliary influences the facial selectivity of this glycosylation reaction. beilstein-journals.org

Stereoselective Cyclization Methodologies

Stereoselective approaches to synthesize 1,3-oxathiolan-5-ones are important for obtaining products with defined absolute configurations, particularly when these compounds serve as intermediates for chiral pharmaceuticals. One strategy involves the use of enzymatic methods for kinetic resolution or asymmetric synthesis. For instance, lipase-catalyzed cyclization of hemithioacetal intermediates has been reported to yield 1,3-oxathiolan-5-ones with high enantioselectivity. beilstein-journals.org, beilstein-journals.org An optimized asymmetric synthesis of 1,3-oxathiolan-5-ones has been achieved via dynamic covalent kinetic resolution using hemithioacetal chemistry coupled with lipase catalysis. beilstein-journals.org, beilstein-journals.org In one study, methyl thioglycolate was reacted with an aldehyde, and Candida antarctica lipase B (CAL-B) was utilized for the intramolecular cyclization of the resulting hemithioacetal intermediates, achieving good yields and enantioselectivity with optimization of reaction conditions and base additives like 4-methylmorpholine. beilstein-journals.org, beilstein-journals.org Another approach involved the enzymatic resolution of an α-acetoxy sulfide intermediate using a Pseudomonas fluorescens lipase to obtain a chiral compound with high enantiomeric excess. beilstein-journals.org Subsequent reactions, including acetate (B1210297) removal and cyclization, furnished the oxathiolane derivative with minor isomerization. beilstein-journals.org

Cycloaddition Reactions in this compound Formation

Cycloaddition reactions provide a powerful route for constructing heterocyclic rings. In the context of 1,3-oxathiolan-5-ones, cycloaddition strategies have been explored, particularly involving reactive intermediates that can assemble the five-membered ring structure.

A direct and regioselective approach to 1,3-oxathiolan-5-ones involves the (3+2)-cycloaddition between thioketones and activated alkynes, such as acetylenedicarboxylic acid. rsc.org, researchgate.net, uni-leipzig.de, researchgate.net, acs.org This reaction can provide the desired products in typically very good yields within short reaction times in a one-pot process. researchgate.net, researchgate.net The mechanism is proposed to involve a stepwise process rather than a concerted pathway, initiated by a nucleophilic attack of the thioketone sulfur atom on the activated triple bond of acetylenedicarboxylic acid, forming a zwitterionic intermediate. researchgate.net, researchgate.net Intramolecular protonation of the enolate then leads to another zwitterion, which undergoes cyclization to form the five-membered this compound ring. researchgate.net, researchgate.net The regioselectivity observed in this cycloaddition favors the formation of the five-membered ring over a six-membered isomer, which is attributed to the energetically more favorable five-membered ring formation. researchgate.net, researchgate.net The reaction has been demonstrated with various cyclic diarylthioketones and thioketones containing aryl or heteroaromatic residues, generally yielding the products in high yields and as single stereoisomers in some cases. researchgate.net, researchgate.net For example, the reaction of a thioketone with acetylenedicarboxylic acid in chloroform (B151607) under reflux conditions yielded the corresponding this compound in over 99% yield as a single stereoisomer. researchgate.net, researchgate.net

Heterocyclization of Imidoyl Chlorides with Mercaptocarboxylic Acids

The heterocyclization of imidoyl chlorides with mercaptocarboxylic acids represents another method for the synthesis of 1,3-oxathiolan-5-ones. thieme-connect.com, heteroletters.org, researchgate.net This reaction involves the combination of readily available imidoyl chlorides with mercaptocarboxylic acids to form the heterocyclic ring system. thieme-connect.com, heteroletters.org The transformation is considered facile and is likely facilitated by the electrophilic nature of the imines derived from the imidoyl chlorides. heteroletters.org It has been reported that α-mercaptocarboxylic acids readily react with imidoyl chlorides to form oxathiolanones. thieme-connect.com The ring size of the mercaptocarboxylic acid is critical; while α-mercaptocarboxylic acids lead to oxathiolanones, β-mercaptopropionic acids result in acyclic products. thieme-connect.com The mechanism involves the participation of the imidoyl carbon atom as a bifunctional 1,1-electrophile, with the nitrogen atom not being integrated into the heterocyclic ring. thieme-connect.com, researchgate.net This method has been applied to the synthesis of fluoroalkyl-substituted 1,3-oxathiolanones using N-acyl and N-sulfonyl imidoyl chlorides. researchgate.net

Microwave-Assisted Synthesis of 1,3-Oxathiolan-5-ones

Microwave irradiation can be employed to accelerate chemical reactions, offering advantages such as shorter reaction times and sometimes improved yields and cleaner products. benthamdirect.com, researchgate.net Microwave-assisted synthesis has been applied to the formation of 1,3-oxathiolan-5-ones, often through one-pot condensation reactions. scispace.com, sciforum.net, benthamdirect.com, researchgate.net A microwave-enhanced three-component one-pot condensation method has been developed for the synthesis of 1,3-oxathiolan-5-ones, typically involving an aldehyde and mercaptoacetic acid. scispace.com, sciforum.net, benthamdirect.com, researchgate.net This method has been shown to synthesize various 2-aryl-1,3-oxathiolan-5-ones in good yields. scispace.com, benthamdirect.com, researchgate.net Compared to conventional heating methods, microwave irradiation can lead to higher yields for the synthesis of 1,3-oxathiolan-5-ones from arenealdehydes and mercaptoacetic acid. benthamdirect.com The reaction proceeds via initial imine formation, followed by nucleophilic attack by the sulfur atom and intramolecular cyclization with the elimination of water. scispace.com

Synthesis of Specifically Substituted this compound Derivatives

The synthesis of this compound derivatives with specific substituents is often pursued to explore their chemical properties or potential applications.

Aryl- and Alkyl-Substituted 1,3-Oxathiolan-5-ones

The synthesis of aryl- and alkyl-substituted 1,3-oxathiolan-5-ones has been a subject of interest due to the diverse biological activities associated with this heterocyclic scaffold. Several methodologies have been developed for their preparation, often involving the cyclocondensation of aldehydes or ketones with mercaptoacetic acid (thioglycolic acid) or its derivatives.

One common approach involves the reaction of appropriate aryl or alkyl aldehydes with mercaptoacetic acid. This cyclocondensation can be facilitated by various reagents and conditions. For instance, a method utilizing dicyclohexylcarbodiimide (DCC) in tetrahydrofuran (THF) in the presence of triethylamine (TEA) has been reported to afford 2-(substituted aryl or alkyl)-1,3-oxathiolan-5-one derivatives in high yields and short reaction times. This reaction is proposed to occur in two steps: a nucleophilic attack of the thiol group of thioglycolic acid on the carbonyl carbon of the aldehyde, followed by the elimination of water facilitated by DCC. jocpr.com The dicyclohexylurea byproduct, being insoluble, can be easily removed by filtration. jocpr.com

Another method involves the reaction of 3-aryl-2-sulfanylpropenoic acids with trichloroacetonitrile. This reaction, carried out in absolute ethanol in the presence of triethylamine at room temperature, yields this compound derivatives. arkat-usa.org

Silica gel has also been demonstrated as a promoter for the synthesis of this compound derivatives from aromatic aldehydes and mercaptoacetic acid in N,N-Dimethylformamide (DMF) under heating. This method is described as a highly selective two-component one-pot procedure, providing excellent yields without the need for chromatographic purification. tandfonline.com

Research has also explored the synthesis of 2,4-disubstituted-1,3-oxathiolan-5-ones through the condensation of aldehydes with α-mercaptopropionic acid. oup.com

More recent studies have investigated direct access to 1,3-oxathiolan-5-ones through (3+2)-cycloaddition reactions. For example, the reaction of thioketones with acetylenedicarboxylic acid has been shown to yield 1,3-oxathiolan-5-ones. researchgate.net This method has been applied to cyclic diarylthioketones and thioketones containing aryl or heteroaromatic residues, providing the desired products in high yields. researchgate.net

The synthesis of substituted 1,3-oxathiolanes, including those with substituents at the 2 and 5 positions, is also relevant, particularly in the context of synthesizing nucleoside analogues. Methods involving the cyclocondensation of glyoxylate (B1226380) derivatives with mercaptoacetaldehyde (B1617137) acetals have been developed, leading to substituted 1,3-oxathiolane derivatives that can be further transformed. nih.gov, beilstein-journals.org

Several examples of synthesized aryl- and alkyl-substituted 1,3-oxathiolan-5-ones and related derivatives have been reported, with their structures confirmed by spectral and elemental analysis. jocpr.com, arkat-usa.org

Here is a table summarizing some reported examples and their synthesis methods:

| Compound | Substituents (Position 2) | Substituents (Position 4) | Synthesis Method | Reported Yield |

| 2-phenyl-1,3-oxathiolan-5-one (B224251) | Phenyl | - | Aldehyde + Mercaptoacetic acid (DCC/TEA) | 92% jocpr.com |

| 2-(substituted aryl or alkyl)-1,3-oxathiolan-5-one derivatives | Substituted Aryl or Alkyl | - | Aldehyde + Mercaptoacetic acid (DCC/TEA) | Higher yields jocpr.com |

| This compound derivatives | - | - | 3-Aryl-2-sulfanylpropenoic acids + Trichloroacetonitrile | - |

| This compound derivatives | Aromatic | - | Aromatic aldehyde + Mercaptoacetic acid (Silica gel/DMF) | Excellent yields tandfonline.com |

| 2-substituted-1,3-oxathiolan-5-ones | Various | - | Aldehydes + Thioglycollic acid | Up to 55% researchgate.net |

| 2,4-disubstituted-1,3-oxathiolan-5-ones | Various | Alkyl | Aldehydes + α-mercaptopropionic acid | - |

| 1,3-oxathiolan-5-ones | Various | - | Thioketones + Acetylenedicarboxylic acid | 68-99% researchgate.net |

| 2,5-substituted 1,3-oxathiolane intermediate | - | - | 4-nitrobenzyl glyoxylate + mercaptoacetaldehyde diethyl acetal | 50% (after reduction) beilstein-journals.org |

Reactivity and Mechanistic Investigations of 1,3 Oxathiolan 5 One

Reaction Pathways of the Carbonyl Group in 1,3-Oxathiolan-5-one

The carbonyl group at the 5-position of the this compound ring is a key reactive center, susceptible to various transformations characteristic of lactones. Its reactivity is influenced by the presence of the adjacent sulfur and oxygen atoms within the ring.

Nucleophilic Attack and Addition Reactions

The carbonyl carbon in this compound is electrophilic and thus prone to nucleophilic attack. This is a fundamental reaction pathway that can lead to ring-opening or the formation of new bonds at the carbonyl center. For instance, the attack of a nucleophilic thiol group on the electrophilic carbon of a carbonyl compound is a key step in the synthesis of 1,3-oxathiolan-5-ones themselves, highlighting the susceptibility of carbonyl groups to nucleophilic addition in this chemical environment. isca.injocpr.comresearchgate.net

Research has explored the reaction behavior of this compound derivatives toward various nucleophilic reagents, including amines, hydrazines, and hydrazides, leading to the formation of opened and fused heterocyclic systems. tandfonline.comresearchgate.nettandfonline.com The reaction of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with reagents such as hydroxyaldehydes, ketones, and α,β-unsaturated carbonyl compounds also demonstrates the varied outcomes of reactions initiated by interaction with the carbonyl group. tandfonline.comresearchgate.nettandfonline.comfigshare.com

Aldol (B89426) Condensation Reactions with 1,3-Oxathiolan-5-ones

1,3-Oxathiolan-5-ones can participate in aldol condensation reactions, particularly at the carbon adjacent to the carbonyl group (C4). This position can be deprotonated to form an enolate or enolate-like species, which can then act as a nucleophile to attack the carbonyl carbon of another molecule (either another oxathiolan-5-one or a different carbonyl compound).

Studies have investigated the aldol condensation reactions of 1,3-oxathiolan-5-ones. cdnsciencepub.comacs.org For example, research has shown that the aldol condensation of certain 1,3-thiazolidin-4-ones, structurally related to 1,3-oxathiolan-5-ones, shows limited stereoselectivity. cdnsciencepub.comcdnsciencepub.com While direct detailed studies focusing solely on the stereoselectivity of aldol condensation specifically with 1,3-oxathiolan-5-ones are less extensively documented in the provided snippets, the general principles of aldol chemistry apply. The ability of 1,3-oxathiolan-5-ones to undergo aldol condensation highlights the α-acidic nature of the protons at the C4 position, adjacent to both the carbonyl and the sulfur atom.

Ring-Opening and Ring-Closure Dynamics

The five-membered ring structure of this compound is subject to ring-opening and ring-closure processes, which are crucial in both their synthesis and their transformation into other compounds.

Mechanism of Lactonization in this compound Synthesis

The synthesis of 1,3-oxathiolan-5-ones often involves the cyclocondensation of a carbonyl compound (aldehyde or ketone) with mercaptoacetic acid (thioglycolic acid). isca.injocpr.com This reaction typically proceeds through a two-step mechanism. The first step involves the nucleophilic attack of the thiol group of mercaptoacetic acid on the carbonyl carbon of the aldehyde or ketone, forming a hemithioacetal intermediate. jocpr.com The second step is a lactonization reaction, where the hydroxyl group of the hemithioacetal attacks the carboxylic acid group, followed by the elimination of a water molecule, leading to the formation of the this compound ring. jocpr.comnih.gov

The lactonization step is a key ring-closure event. The mechanism involves the activation of the carboxylic acid group, often by an activating agent like dicyclohexylcarbodiimide (B1669883) (DCC) or Mukaiyama reagent, which facilitates the intramolecular cyclization and water elimination. isca.injocpr.com Studies have indicated that the initial nucleophilic attack of the thiol group on the carbonyl compound is often the rate-determining step in the synthesis of this compound. isca.inresearchgate.net The reactivity of the carbonyl substrate in this step is influenced by electronic effects of substituents. researchgate.net

Transformation of 1,3-Oxathiolan-5-ones to Other Heterocyclic Systems

1,3-Oxathiolan-5-ones can serve as versatile precursors for the synthesis of other heterocyclic systems through various reaction pathways, including ring-opening followed by subsequent cyclization or reaction with other reagents. The inherent strain in the five-membered ring and the presence of the reactive carbonyl group and the sulfur atom contribute to their ability to undergo transformations.

The reaction of this compound derivatives with various reagents can lead to unexpected opened and fused heterocyclic systems. tandfonline.comresearchgate.nettandfonline.com For example, the treatment of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with a bromoester afforded a fused system, 2-methyl-2-phenylfuro[3,2-d] tandfonline.comtandfonline.comoxathiol-5(6H)-one. tandfonline.comresearchgate.nettandfonline.com

Ring-opening of 1,3-oxathiolan-5-ones can be induced by various conditions, including nucleophilic attack on the carbonyl carbon or other ring atoms, or under acidic or basic conditions. Once the ring is opened, the resulting intermediates, often containing both thiol and carboxylic acid functionalities (or their derivatives), can undergo intramolecular or intermolecular reactions to form different ring systems. For instance, 1,3-oxathiolane-2-thione derivatives can undergo nucleophilic ring-opening.

1,3-Oxathiolan-5-ones can also be formed from other heterocyclic systems, such as through 1,5-dipolar electrocyclization of thiocarbonyl ylides, which are transient intermediates formed from the reaction of thiocarbonyl compounds with carbenes. uzh.ch This highlights a synthetic route to the this compound core from other sulfur-containing species.

Rearrangement Reactions Involving this compound Scaffolds

This compound scaffolds can undergo rearrangement reactions, leading to structural isomers or other cyclic systems. These rearrangements are often initiated by the activation of a specific part of the molecule, such as the sulfur atom or the carbon adjacent to the carbonyl.

One notable type of rearrangement involving sulfur-containing heterocycles, including those related to 1,3-oxathiolan-5-ones, is the Pummerer rearrangement. This reaction typically involves the activation of a sulfoxide, followed by elimination and attack of a nucleophile on the resulting sulfenium intermediate. While the Pummerer rearrangement is more commonly studied in 1,3-thiazolidin-4-ones, there is a report on the Pummerer rearrangement of this compound S-oxides. cdnsciencepub.comcdnsciencepub.comrsc.org Oxidation of 1,3-oxathiolan-5-ones can yield sulfoxides, which can then undergo acid-catalyzed rearrangement. cdnsciencepub.comrsc.org For 2,2-dialkyl-1,3-oxathiolan-5-one S-oxides, reaction with acetic anhydride (B1165640) yields 4-acetoxy-2,2-dialkyl-1,3-oxathiolan-5-ones with high stereoselectivity. rsc.org

Rearrangements can also occur during the formation of 1,3-oxathiolan-5-ones or their subsequent reactions. For example, the formation of 4-allyl-2-methylene-1,3-oxathiolan-5-ones from the reaction of di(tert-butyl)thioketene with allyl α-diazoacetates involves a 1,5-dipolar electrocyclization followed by a Claisen rearrangement. uzh.ch This illustrates how the this compound scaffold can be involved in more complex reaction sequences that include rearrangement steps.

Further research findings on the synthesis of this compound derivatives highlight the yields obtained under different reaction conditions, such as the use of various solvents and catalysts in the cyclocondensation of aldehydes with mercaptoacetic acid. isca.in

| Aldehyde | Solvent | Catalyst/Reagents | Yield (%) | Ref. |

| Benzaldehyde | DCM | Mukaiyama reagent, Et₃N | 46 | isca.in |

| Benzaldehyde | DMF | Mukaiyama reagent, Et₃N | Excellent | isca.in |

| Aromatic aldehyde | THF | Et₃N, DCC | Up to 92 | jocpr.com |

| Aromatic aldehyde | Ionic liquid | Molecular iodine | Efficient | researchgate.net |

| Anisaldehyde | Ionic liquid | Molecular iodine | Increased reactivity | researchgate.net |

| Nitrobenzaldehydes | Ionic liquid | Molecular iodine | Reduced reactivity | researchgate.net |

This table illustrates how the choice of solvent and catalyst significantly impacts the yield and efficiency of this compound synthesis, reflecting the nuanced reactivity involved in the ring-closure process. isca.injocpr.comresearchgate.net

Pummerer Rearrangement of this compound S-Oxides

The Pummerer rearrangement is a key reaction involving sulfoxides, leading to α-acyloxy thioethers. wikipedia.org In the case of this compound S-oxides, this rearrangement has been investigated as a method to introduce functionality at the carbon adjacent to the sulfur atom. Oxidation of 1,3-oxathiolan-5-ones can yield the corresponding sulfoxides, although acceptable yields are typically obtained only when the C4 position is unsubstituted. cdnsciencepub.comcdnsciencepub.com

The reaction of 2,2-dialkyl-1,3-oxathiolan-5-one S-oxides with acetic anhydride has been shown to undergo a highly stereoselective Pummerer rearrangement. rsc.orgrsc.orgresearchgate.net This process results in the formation of 4-acetoxy-2,2-dialkyl-1,3-oxathiolan-5-ones. rsc.orgrsc.orgresearchgate.net Notably, the acetoxy group is introduced onto the side of the ring that was previously occupied by the S-oxide bond. rsc.orgrsc.orgresearchgate.net

Intramolecular Versus Intermolecular Pathways in Rearrangements

A significant aspect of the Pummerer rearrangement mechanism is whether it proceeds via an intramolecular or intermolecular pathway. Studies on this compound S-oxides reacting with acetic anhydride provide evidence suggesting an intramolecular process is favored. rsc.org

In related systems, while intermolecular stereoselective Pummerer reactions have been observed for certain cyclic sulfoxides, investigations involving this compound derivatives indicate that intramolecular rearrangement is dominant and can outcompete intermolecular capture of the intermediate species. cdnsciencepub.comoup.com For instance, in one study, the Pummerer rearrangement of a this compound S-oxide using TFAA in benzene (B151609) primarily yielded the product of intramolecular rearrangement, with no significant amount of the product expected from intermolecular capture by the solvent. cdnsciencepub.com

Reactivity as Acyl Transfer Agents and Thioacetal Chemistry

1,3-Oxathiolan-5-ones exhibit reactivity as acyl transfer agents and participate in reactions characteristic of thioacetals. amazon.degalaxus.ch

This compound as a Mercaptoacetyl Transfer Agent

Certain this compound derivatives, such as 2-methyl-2-phenyl-1,3-oxathiolan-5-one, have demonstrated utility as mercaptoacetyl transfer agents. tandfonline.comresearchgate.net This reactivity allows them to transfer a mercaptoacetyl group to various reagents, facilitating the synthesis of new mercapto-containing molecules and fused heterocyclic systems. tandfonline.comresearchgate.netpurkh.com Reactions with compounds like o-hydroxy aromatic aldehydes, ketones, α-haloesters, α,β-unsaturated carbonyl compounds, amines, and hydrazides have been reported, leading to diverse products through mechanisms that can involve tandem reactions like Knoevenagel and Michael additions. tandfonline.comresearchgate.netpurkh.comsemanticscholar.org

Hemithioacetal Intermediates and Their Transformations

The formation and transformation of hemithioacetal intermediates are central to the chemistry of 1,3-oxathiolan-5-ones. The synthesis of 1,3-oxathiolan-5-ones often involves the condensation of aldehydes or ketones with mercaptoacetic acid, proceeding through a hemithioacetal intermediate followed by dehydration. oup.comcdnsciencepub.com

Hemithioacetal intermediates derived from reactions involving mercaptoacetic acid and carbonyl compounds can undergo various transformations. oup.comresearchgate.netnih.gov In some synthetic strategies towards 1,3-oxathiolane (B1218472) nucleoside analogues, hemithioacetal chemistry coupled with lipase-catalyzed cyclization has been employed for the asymmetric synthesis of 1,3-oxathiolan-5-ones. core.ac.uknih.govbeilstein-journals.orguniovi.es This dynamic covalent kinetic resolution approach allows for the selective lactonization of hemithioacetal intermediates to form the oxathiolan-5-one ring with control over stereochemistry. core.ac.ukbeilstein-journals.org The reactivity of the carbonyl substrate in the initial attack by the thiol group is influenced by the electronic nature of substituents. researchgate.net

Alkylation and Substitution Reactions of 1,3-Oxathiolan-5-ones

1,3-Oxathiolan-5-ones can participate in alkylation and substitution reactions. Studies have explored the alkylation of 1,3-oxathiolan-5-ones, noting that the success and yield of these reactions can be dependent on the substituents on the ring and the nature of the alkyl halide used. cdnsciencepub.comacs.org For example, alkylation of certain 1,3-oxathiolan-5-ones was found to be unsuccessful with some alkyl halides, while acceptable yields were obtained with highly reactive halides. cdnsciencepub.com The interest in these alkylation reactions stems from their potential to generate 2-mercaptoaldehydes in a protected form. cdnsciencepub.com

The Pummerer rearrangement of the corresponding sulfoxides, as discussed earlier, can also be viewed as a type of substitution reaction where an acetoxy group substitutes a hydrogen atom adjacent to the sulfur. rsc.orgrsc.org

Desulfuration Experiments and Their Chemical Consequences

Desulfuration is a reaction that removes sulfur from a molecule. Experiments involving the desulfuration of 1,3-oxathiolan-5-ones have been conducted to understand the chemical consequences of removing the sulfur atom from the ring structure. acs.org

Desulfuration of 1,3-oxathiolan-5-ones using reagents like Raney nickel has been reported. researchgate.netmolaid.com In some cases, desulfuration of 1,3-oxathiolan-5-ones prepared from mercaptodiphenylacetic acid and carbonyl compounds has been shown to regenerate the original carbonyl compound. researchgate.net This suggests that the oxathiolan-5-one ring can serve as a masked form of the carbonyl compound and mercaptoacetic acid derivative. The mechanism of desulfuration may involve intermediate species such as diphenylketene (B1584428) or a corresponding biradical. researchgate.net If an electron-attracting group is present in the alpha position to the oxathiolanone ring, desulfuration can lead to the formation of diphenylacetic ester. researchgate.net Reductive desulfurization methods have also been explored in related sulfur-containing heterocycles. rsc.org

Compound PubChem CID this compound 13474373

Derivatives and Structural Diversification of 1,3 Oxathiolan 5 One

Synthesis of Key 2,4- and 2,5-Disubstituted 1,3-Oxathiolan-5-ones

The synthesis of substituted 1,3-oxathiolan-5-ones often involves the formation of the heterocyclic ring through various chemical reactions. While specific detailed synthetic routes for 2,4- and 2,5-disubstituted derivatives were not extensively detailed in the search results, the core 1,3-oxathiolan-5-one structure itself can be synthesized. For example, 2-ethoxy-1,3-oxathiolan-5-one (B1658436) has a known molecular formula and structure uni.lu. The synthesis of this compound derivatives can involve sequential reactions such as Michael addition, condensation, and ring transformation. iscbindia.com These methods can be operationally simple and utilize environmentally friendly catalysts, leading to high yields and short reaction times. iscbindia.com

Design and Synthesis of this compound-based Nucleoside Analogues

The this compound ring is a key structural component in the design and synthesis of several important nucleoside analogues. These analogues mimic the structure of natural nucleosides but contain the this compound ring system in place of the furanose sugar. This structural modification can significantly impact their biological activity, particularly in the context of antiviral therapy.

Stereoselective Coupling with Nucleobases

The stereochemistry at the anomeric center (equivalent to the C-5 position in the 1,3-oxathiolane (B1218472) ring when incorporated into a nucleoside analogue) is crucial for the biological activity of nucleoside analogues. Stereoselective coupling reactions are employed to control the configuration at this position during the synthesis of this compound-based nucleosides. While the search results mention stereoselective coupling in the context of thionucleoside synthesis, specific details on the stereoselective coupling of this compound derivatives with nucleobases were not explicitly provided. However, research in thionucleoside synthesis highlights the importance of controlling stereochemistry during the coupling of modified sugar moieties with nucleobases. researchgate.net

Precursors for Antiviral Nucleoside Synthesis

Several clinically important antiviral drugs are this compound-based nucleoside analogues. These compounds act as prodrugs that are intracellularly phosphorylated to their active triphosphate forms. These triphosphates then interfere with viral reverse transcriptase enzymes, inhibiting viral replication.

Key examples of this compound-based antiviral nucleoside analogues include:

Lamivudine (B182088) (3TC): A synthetic nucleoside analogue of cytidine (B196190) used to treat HIV/AIDS and chronic hepatitis B. wikipedia.org It is phosphorylated intracellularly to its active triphosphate form, which inhibits HIV reverse transcriptase and hepatitis B virus polymerase. wikipedia.org Lamivudine is effective against both HIV-1 and HIV-2 and is typically used in combination with other antiretrovirals. wikipedia.org Its chemical structure includes a 1,3-oxathiolane ring. uni.lu

Emtricitabine (B123318) (FTC): Another synthetic nucleoside analogue of cytidine with activity against HIV. mims.com It is also intracellularly phosphorylated to its active triphosphate, interfering with HIV viral RNA-dependent DNA polymerase. mims.com Emtricitabine is a component of combination therapies for HIV treatment and prevention. wikipedia.org Its structure also features a 1,3-oxathiolane ring. wikidata.org

Abacavir (B1662851) (ABC): A carbocyclic nucleoside analogue that is also used to treat HIV/AIDS. wikipedia.org It is a guanosine (B1672433) analogue that is phosphorylated to carbovir (B1146969) triphosphate, which competes with viral molecules and is incorporated into viral DNA, inhibiting HIV reverse transcriptase. wikipedia.org While abacavir is a carbocyclic nucleoside (containing a cyclopentene (B43876) ring instead of a sugar or oxathiolane ring), it is often discussed alongside lamivudine and emtricitabine due to their similar mechanisms of action as nucleoside reverse transcriptase inhibitors (NRTIs) and their use in combination therapies. wikipedia.orgwikipedia.org

These examples demonstrate the significance of the this compound scaffold (or related modified sugar mimetics like the carbocyclic ring in abacavir) as precursors for potent antiviral agents.

Incorporation of this compound Moieties into Hybrid Systems

The this compound moiety can be incorporated into more complex hybrid systems to potentially enhance or modify their properties. While specific examples of this compound incorporated into hybrid systems were not extensively detailed in the search results, the concept of hybrid systems is relevant in various fields, including biomedicine and catalysis. researchgate.net The synthesis of fused thiazines using 2-methyl-2-phenyl-1,3-oxathiolan-5-one is an example of the this compound core being part of a larger molecular structure formed through a reaction cascade. researchgate.net This suggests the potential for integrating the oxathiolanone core into diverse molecular architectures.

Strategies for Modifying the Oxathiolanone Core

Strategies for modifying the this compound core involve chemical reactions that introduce substituents or alter the ring structure. The synthesis of 2,4- and 2,5-disubstituted derivatives, as mentioned earlier, represents a primary strategy for diversifying the oxathiolanone core. iscbindia.com The incorporation of the oxathiolane ring into nucleoside analogues involves replacing the sugar moiety of a natural nucleoside with the modified ring, often with specific stereochemical control. Further modifications can involve altering the substituents at different positions of the oxathiolane ring or incorporating it into larger molecular frameworks. The development of synthetic routes for this compound derivatives highlights ongoing efforts to explore the chemical space around this core structure. iscbindia.com

Computational and Theoretical Investigations of 1,3 Oxathiolan 5 One

Electronic Structure Elucidation via Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely applied to elucidate the electronic structure of organic molecules, including 1,3-oxathiolan-5-one and its derivatives. These calculations can provide detailed information about molecular orbitals, charge distribution, and electrostatic potentials, which are fundamental to understanding chemical reactivity. While specific detailed DFT studies solely on the parent this compound were not extensively detailed in the search results, DFT calculations (e.g., B3LYP/6-31G**) have been utilized to model reaction pathways and analyze interactions in related 1,3-oxathiolane (B1218472) systems, such as analyzing interactions between a thione sulfur and protic solvents . Another study employed computational methods, including B3LYP/6-31G level of theory, to examine nucleophilic attack on a related heterocycle, which involved a 1,2-oxathiolan-5-one intermediate, indicating the applicability of these methods to this ring system nih.gov. The outcomes of DFT modeling studies have also been discussed in investigations into the reactivity of 2-methyl-2-phenyl-1,3-oxathiolan-5-one, confirming postulated reaction pathways researchgate.net. Such calculations are essential for gaining a deeper understanding of the electronic properties that govern the behavior of these molecules.

Reaction Mechanism Elucidation and Transition State Analysis

Computational methods are invaluable for investigating reaction mechanisms and identifying transition states in chemical transformations involving this compound and its derivatives. Theoretical studies have been employed to unravel the mechanisms of reactions involving the 1,3-oxathiolane core. For instance, computational DFT studies have been used to analyze tandem processes involving oxathiolano ketenimines, including the calculation of transition structures acs.org. The mechanism for the synthesis of this compound derivatives using molecular iodine as a catalyst in ionic liquid has been proposed, with the first step (attack of the nucleophilic thiol group on the electrophilic carbon of the carbonyl compound) indicated as the rate-determining step based on results researchgate.net. Theoretical studies have also examined the activation of related heterocycles, proposing a mechanism involving nucleophilic attack and conversion to a 1,2-oxathiolan-5-one intermediate, with calculations performed at levels of theory including MP2/6-311+G(3df,p)//B3LYP/6-31G with inclusion of solvent effects nih.gov. The nucleophilic attack of the thiocarbonyl S-atom at an activated oxirane ring proceeds via an SN2-type mechanism in the formation of spirocyclic 1,3-oxathiolanes from thiolactones, demonstrating the utility of mechanistic analysis in this class of reactions uzh.ch. Computational chemistry can predict intermediates and transition states in reactions involving the oxathiolane-thione core . The probable mechanism for the production of certain derivatives from 2-methyl-2-phenyl-1,3-oxathiolan-5-one has been proposed to involve nucleophilic attack and elimination steps researchgate.net.

Conformational Analysis and Stereochemical Properties

Conformational analysis is crucial for understanding the three-dimensional structure and stereochemical properties of this compound and its substituted forms. Theoretical methods, in conjunction with experimental techniques like NMR spectroscopy (including NOESY), are used for this purpose researchgate.netmdpi.com. While direct detailed conformational analysis of the parent this compound was not specifically highlighted, conformational studies on related five-membered rings and substituted oxathiolanes provide relevant insights mdpi.comethz.chnih.gov. For example, conformational analysis of 1,3-difluorinated alkanes, which are also flexible chains, has been performed using quantum chemical methods to build catalogues of energy minima for different conformers nih.gov. Experimental and theoretical conformational analysis has been conducted on other heterocyclic systems, revealing preferred conformations and the energy differences between them ethz.ch. The study of rotamers, which are chemical species differing due to rotation about single bonds, and conformational analysis are important in understanding molecular structure and reactivity wikipedia.org. For substituted this compound derivatives, techniques like NOESY spectroscopy have been used for the full confirmation of compound structures and to establish stereochemistry researchgate.net.

Prediction of Reactivity Patterns and Selectivity

Computational methods are valuable tools for predicting the reactivity patterns and selectivity of this compound and its derivatives. DFT calculations can model reaction pathways and predict the feasibility of different transformations researchgate.netresearchgate.net. The chemical reactivity of 2-methyl-2-phenyl-1,3-oxathiolan-5-one towards various reagents has been investigated, and molecular modeling studies confirmed the postulated reaction pathways researchgate.net. Computational chemistry can predict reactivity patterns of the oxathiolane-thione core, such as thione participation in nucleophilic additions or cycloadditions, and calculate activation barriers for reactions . The outstanding chemical reactivity of 2-methyl-2-phenyl-1,3-oxathiolan-5-one towards various reagents to give opened and fused heterocyclic systems has been investigated, highlighting its diverse reactivity researchgate.net. The synthesis of 1,3-oxathiolan-5-ones through (3+2)-cycloaddition of thioketones and acetylenedicarboxylic acid demonstrates a specific reactivity pattern leading to this core structure researchgate.net. Theoretical studies can assist in understanding and predicting the peculiar reaction behavior of this compound toward various reagents figshare.com.

Solvent Effects in Theoretical Modeling of this compound Reactions

Solvent effects can significantly influence reaction outcomes and molecular conformations, and theoretical modeling is used to account for these effects in studies of this compound chemistry. Solvent continuum models are used to analyze interactions, such as hydrogen bonding between a thione sulfur and protic solvents . Computational studies examining nucleophilic attack on a related heterocycle and its conversion to a 1,2-oxathiolan-5-one intermediate included the inclusion of solvent effects in the calculations nih.gov. The conformational profile of molecules can have a significant dependence on the polarity of the medium, as shown in studies of fluorinated alkanes nih.gov. While not specifically focused on the parent this compound, studies on the solubility and thermodynamic behavior of emtricitabine (B123318), a drug containing a 1,3-oxathiolane core, in different solvents utilize computational methods like Hansen solubility parameters (HSPs) to understand drug-solvent interactions at the molecular level mdpi.com. Lipase-catalyzed reactions involving the synthesis of this compound derivatives have shown to be highly solvent-dependent, with different solvents affecting yields and enantioselectivities core.ac.uk. Water has also been shown to act as a catalyst in reactions involving 2-methyl-2-phenyl-1,3-oxathiolan-5-one through hydrogen bond formation researchgate.net.

Applications of 1,3 Oxathiolan 5 One in Organic Synthesis

1,3-Oxathiolan-5-ones as Versatile Synthetic Intermediates

1,3-Oxathiolan-5-ones serve as versatile intermediates in organic synthesis due to their inherent reactivity and the presence of functional groups that can be readily transformed. They can be synthesized through various methods, including the reaction of aldehydes or ketones with mercaptoacetic acid isca.mejocpr.com. This cyclocondensation reaction often involves the elimination of water and can be catalyzed by acids benthamdirect.com. For instance, the reaction between arenealdehydes and mercaptoacetic acid has been reported to yield 1,3-oxathiolan-5-ones benthamdirect.com. Microwave irradiation has been shown to be an efficient method for this transformation, often resulting in good yields benthamdirect.com. Another approach involves the reaction of α-mercapto carboxylic acids with ketones under acidic conditions to furnish 1,3-oxathiolan-5-ones, which can then undergo thermal extrusion of CO2 to generate thiocarbonyl ylides uni-muenchen.de.

The ring system of 1,3-oxathiolan-5-one can be opened or modified under various reaction conditions, allowing for the introduction of different functionalities and the construction of more complex molecular architectures. Their utility as intermediates is highlighted in the preparation of important compounds, such as oxathionyl-nucleosides .

Building Blocks for Complex Molecular Scaffolds

The this compound core structure makes it a useful building block for the construction of complex molecular scaffolds. The presence of the heterocyclic ring with both oxygen and sulfur atoms provides reactive sites for further chemical transformations. Derivatives of this compound can be incorporated into larger molecules through various coupling and cyclization reactions. Research into compounds like 2-(2,6-Dimethyl-1,5-heptadien-1-yl)-1,3-oxathiolane demonstrates the potential of oxathiolane rings to serve as scaffolds in pharmaceutical chemistry and material science ontosight.ai. The ability to synthesize substituted 1,3-oxathiolan-5-ones allows for the introduction of diverse functional groups, expanding their scope as building blocks for molecules with desired properties jocpr.com.

Introduction of α-Mercaptocarboxylic Acid Fragments into Organic Molecules

1,3-Oxathiolan-5-ones can act as activated forms of α-mercaptoacetic acid, facilitating the introduction of α-mercaptocarboxylic acid fragments into organic molecules researchgate.net. For example, 2-methyl-2-phenyl-1,3-oxathiolan-5-one has been shown to act as a mercaptoacetyl transfer agent researchgate.net. Lewis acid-catalyzed Michael addition of activated mercaptoacetic acid, such as 2-methyl-2-phenyl-1,3-oxathiolan-5-one, to electron-poor alkenes can diastereoselectively afford functionally rich α-mercapto acids in high yields researchgate.net. This methodology provides a direct route to incorporate the α-mercaptoacetic acid moiety into various organic structures.

Precursors for Other Bioactive Compounds (excluding direct biological activity, dosage, safety, clinical trials)

This compound derivatives are recognized as key intermediates in the synthesis of numerous bioactive compounds jocpr.comresearchgate.net. Notably, they are important precursors in the synthesis of oxathiolanyl-nucleosides, such as Emtricitabine (B123318) (also known as Coviracil or FTC) and Lamivudine (B182088) (3TC) jocpr.comnih.gov. These nucleoside analogues are structurally potent and have been the subject of extensive research for their therapeutic potential nih.gov. The synthesis of these compounds often involves the construction of the 1,3-oxathiolane (B1218472) ring, followed by coupling with a nucleobase nih.gov. Various synthetic strategies have been developed for the stereoselective synthesis of these oxathiolane nucleoside analogues, highlighting the importance of this compound intermediates in this field nih.govnih.gov. For instance, a new route for the construction of the oxathiolane intermediate used in the synthesis of lamivudine and emtricitabine has been developed using low-cost starting materials nih.gov.

Analytical and Spectroscopic Characterization Methodologies for 1,3 Oxathiolan 5 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H NMR, 13C NMR, NOESY)

NMR spectroscopy is a powerful tool for determining the structure of organic molecules like 1,3-oxathiolan-5-one by analyzing the magnetic properties of atomic nuclei, particularly hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR spectroscopy provides information about the different types of hydrogen atoms in the molecule, their chemical environment, and their connectivity based on the chemical shift (δ), multiplicity, and coupling constants (J values). For 2-phenyl-1,3-oxathiolan-5-one (B224251), ¹H NMR (400 MHz, CDCl₃, TMS) shows signals at δ 3.76 (1H, d, J = 16.4 Hz, CH₂), 3.87 (1H, d, J = 16.4 Hz, CH₂), 6.47 (1H, s, CH), and 7.40-7.48 (5H, m, aromatic protons). jocpr.com In another example, the ¹H NMR spectrum of (Z)-2-Amino-4[(4-chlorophenylmethylene)-2-trichloromethyl]-1,3-oxathiolan-5-one in DMSO-d₆ shows signals at δ 4.51 (s, 2H, NH₂), 7.45 (d, 2H, J = 8.2 Hz, Ar), 7.71 (d, 2H, J = 8.1 Hz, Ar), and 7.81 (s, 1H). arkat-usa.org

¹³C NMR spectroscopy provides information about the different types of carbon atoms in the molecule. For (Z)-2-Amino-4[(4-chlorophenylmethylene)-2-trichloromethyl]-1,3-oxathiolan-5-one in DMSO-d₆, the ¹³C NMR spectrum shows signals at δ 113.0, 115.5, 133.0, 138.7, 140.7, 141.7, 148.7, and 175.5 ppm, in addition to aromatic carbons. arkat-usa.org

NMR spectral data is routinely used to confirm the structures of synthesized this compound derivatives. jocpr.comfigshare.comtandfonline.comisca.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., LCMS)

Mass spectrometry is used to determine the molecular weight of this compound and its derivatives and to gain insights into their fragmentation patterns, which can help confirm the molecular structure. Techniques like LC-MS (Liquid Chromatography-Mass Spectrometry) are commonly employed, coupling the separation capabilities of liquid chromatography with mass analysis. figshare.comtandfonline.com

For 2-phenyl-1,3-oxathiolan-5-one, the mass spectrum shows a molecular ion peak at m/z 181. jocpr.com The mass spectrum of (Z)-2-Amino-4[(4-chlorophenylmethylene)-2-trichloromethyl]-1,3-oxathiolan-5-one shows molecular ion peaks at m/z 360 (M+1)⁺ (1.3%) and 361 (M+2)⁺ (0.8%), consistent with the assigned structure. arkat-usa.org Other observed fragmentation peaks for this compound include m/z values at 315, 278, 250, 214, 213, 205, 198, 170, 168 (base peak), 149, 136, 120, 108, 98, 84, 75, and 69. arkat-usa.org The mass spectrum of a thiocarbohydrazide (B147625) derivative of 2-methyl-2-phenyl-1,3-oxathiolan-5-one showed a peak at m/z 429 (M+ +1, 6.80%) corresponding to its molecular formula, and a base peak at 91.00 (100%), corresponding to the tropylium (B1234903) ion. researchgate.net

Mass spectrometry is a standard technique for the structural elucidation of synthesized this compound compounds. jocpr.comjocpr.com High-resolution mass spectrometry (HRMS) can provide more accurate mass measurements, allowing for the determination of the elemental composition of the ions. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the vibrations of chemical bonds. The carbonyl group (C=O) in the lactone ring of this compound is a key functional group that can be identified by a characteristic absorption band in the IR spectrum.

For (Z)-2-Amino-4[(4-chlorophenylmethylene)-2-trichloromethyl]-1,3-oxathiolan-5-one, the IR spectrum (KBr) shows absorption bands at 3388 and 3309 cm⁻¹ (NH₂) and 1751 cm⁻¹ (C=O). arkat-usa.org Another derivative, (Z)-2-Amino-2-trichloromethyl-4-(furyl-2-ylmethylene)-1,3-oxathiolan-5-one, shows IR bands (KBr) at 3391, 3143 (NH₂), and 1698 cm⁻¹ (CO). arkat-usa.org The IR spectrum of 3-(3-Bromo-2-oxopropyl)-2,2-bis(trifluoromethyl)-1,3-oxathiolan-5-one shows bands at 1800 and 1710 cm⁻¹. thieme-connect.de

IR spectroscopy is commonly used in conjunction with other spectroscopic methods to confirm the structure of this compound derivatives. arkat-usa.orgcdnsciencepub.comresearchgate.net

X-ray Diffraction Analysis for Solid-State Structure Confirmation

X-ray diffraction (XRD) analysis, particularly single-crystal X-ray diffraction, is a definitive method for determining the precise three-dimensional structure of crystalline this compound derivatives, including bond lengths, bond angles, and absolute configuration. mu.edu.tr

X-ray diffraction analysis has been used to confirm the structure of this compound derivatives. For example, X-ray analysis of (Z)-2-Amino-4[(4-chlorophenylmethylene)-2-trichloromethyl]-1,3-oxathiolan-5-one provided conclusive evidence for its assigned structure. arkat-usa.org Similarly, X-ray diffraction analysis confirmed the structure of a this compound cycloadduct formed from a thioketone and acetylenedicarboxylic acid. researchgate.net X-ray crystallography can also be used to resolve the absolute configuration of chiral this compound derivatives. acs.org Powder X-ray diffraction (PXRD) is used to characterize the crystalline form of compounds like lamivudine (B182088), a substituted 1,3-oxathiolane (B1218472). google.com

Elemental Analysis for Compositional Verification

Elemental analysis is a quantitative technique used to determine the percentage by weight of each element (typically carbon, hydrogen, nitrogen, and sulfur) in a pure sample of this compound or its derivatives. This data is compared to the calculated percentages based on the proposed molecular formula, providing verification of the compound's composition and purity. jocpr.comjocpr.comresearchgate.net

Elemental microanalyses are often performed using automated analyzers. jocpr.com For 2-phenyl-1,3-oxathiolan-5-one (C₉H₈O₂S), the calculated elemental composition is C, 59.98%; H, 4.47%; O, 17.75%; S, 17.79%. The found values were C, 59.99%; H, 4.49%; O, 17.78%; S, 17.81%. jocpr.com For 2-(6-chloropyridin-3-yl)-1,3-oxathiolan-5-one (C₈H₆ClNO₂S), the calculated values are C, 44.56%; H, 2.80%; Cl, 16.44%; N, 6.49%; O, 14.84%; S, 14.87%, with found values of C, 44.58%; H, 2.84%; Cl, 16.47%; N, 6.51%; O, 14.86%; S, 14.88%. jocpr.com Elemental analysis data is used to support the structural assignments of synthesized this compound derivatives. arkat-usa.org

Here is a table summarizing some elemental analysis data:

| Compound | Formula | Calculated % (C, H, N, O, S, Cl) | Found % (C, H, N, O, S, Cl) | Source |

| 2-phenyl-1,3-oxathiolan-5-one | C₉H₈O₂S | 59.98, 4.47, -, 17.75, 17.79, - | 59.99, 4.49, -, 17.78, 17.81, - | jocpr.com |

| 2-(6-chloropyridin-3-yl)-1,3-oxathiolan-5-one | C₈H₆ClNO₂S | 44.56, 2.80, 6.49, 14.84, 14.87, 16.44 | 44.58, 2.84, 6.51, 14.86, 14.88, 16.47 | jocpr.com |

| (Z)-2-Amino-4[(4-chlorophenylmethylene)-2-trichloromethyl]-1,3-oxathiolan-5-one | C₁₁H₆Cl₄NO₂S | 34.36, 1.92, 4.45, 10.19, 33.81 | 34.18, 1.70, 4.64, 10.40, 33.62 | arkat-usa.org |

Chromatographic Techniques for Purification and Purity Assessment (e.g., TLC, GC, Column Chromatography)

Chromatographic techniques are essential for the purification of synthesized this compound derivatives and for assessing their purity. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Thin-layer chromatography (TLC) is a simple and rapid technique used to monitor the progress of reactions and to check the purity of compounds. isca.inresearchgate.net It is typically performed on silica (B1680970) gel plates. core.ac.uk

Column chromatography, particularly flash column chromatography, is widely used for the purification of this compound derivatives after synthesis. core.ac.uk This technique involves passing the crude product through a column packed with a stationary phase (e.g., silica gel) and eluting with a suitable solvent system. core.ac.uk

Gas chromatography (GC) can be used for the analysis of volatile this compound derivatives and for assessing their purity. researchgate.netnist.gov

LC-MS, as mentioned earlier, combines liquid chromatography for separation with mass spectrometry for detection and identification, making it valuable for both purity assessment and structural analysis. figshare.comtandfonline.com

While some synthesis procedures aim to avoid chromatographic purification, citing it as a limitation of other methods, it remains a standard technique for achieving high purity for many this compound compounds. figshare.comtandfonline.comisca.in

Q & A

Q. What are the standard synthetic methodologies for preparing 1,3-oxathiolan-5-one derivatives, and how do reaction conditions influence product purity?

Answer: this compound derivatives are typically synthesized via cyclocondensation reactions. A widely used method involves treating β-aryl-α-mercaptoacrylic acids with alkanoic anhydrides or reacting α-acylthio-β-arylacrylic acids with thionyl chloride in dimethylformamide . Room-temperature protocols have been optimized for quantitative yields, emphasizing solvent choice (e.g., methanol or THF) and catalyst-free conditions to minimize side products . Key parameters affecting purity include:

- Temperature: Lower temperatures reduce decomposition (e.g., 25°C yields 48% isolated diastereomers vs. higher yields at optimized conditions) .

- Nucleophiles: Methanol in enzymatic resolutions improves enantioselectivity .

Table 1: Common Synthetic Routes and Yields

Q. How are spectroscopic techniques (NMR, GC-MS) employed to confirm the structure and stereochemistry of this compound derivatives?

Answer:

- 1H/13C NMR: Assignments focus on distinguishing diastereomers via coupling constants (e.g., Δδ = 0.2–0.5 ppm for axial vs. equatorial protons) .

- GC-MS: Used to identify fragmentation patterns of intermediates (e.g., m/z 215 for this compound derivatives) .

- X-ray crystallography: Resolves absolute configurations, as in (R)-2-[(R)-2,2-dimethyl-1,3-dioxolan-4-yl]-1,3-oxathiolan-5-one (C8H12O4S), confirming envelope conformations .

Advanced Research Questions

Q. How can enzymatic dynamic kinetic resolution (DKR) improve enantioselectivity in synthesizing chiral this compound intermediates?

Answer: Lipase-catalyzed DKR exploits substrate racemization to achieve high enantiomeric excess (ee). For example:

- CALB lipase with methanol resolves racemic this compound precursors for Amdoxovir synthesis, achieving >90% ee via γ-lactonization .

- Mechanistic insight: The enzyme stabilizes the transition state of the (R)-enantiomer, while the (S)-enantiomer undergoes continuous racemization .

Table 2: Enzymatic Resolution Conditions

| Enzyme | Solvent | Nucleophile | ee (%) | Yield (%) |

|---|---|---|---|---|

| CALB (C. antarctica B) | Methanol | Methanol | 92 | 85 |

| PPL (Porcine pancreas) | THF | Water | 78 | 60 |

Q. How do molecular modeling studies explain the unexpected reactivity of this compound with α,β-unsaturated carbonyl compounds?

Answer: Density functional theory (DFT) calculations reveal that the electrophilic sulfur atom in this compound facilitates nucleophilic attack by α,β-unsaturated systems. For example:

- Reaction with cinnamaldehyde forms fused furo[3,2-d][1,3]oxathiol-5(6H)-one via a zwitterionic intermediate (ΔG‡ = 28.5 kcal/mol) .

- Steric effects from 2-methyl-2-phenyl substituents direct regioselectivity toward C-5 rather than C-2 .

Advanced Note: Contradictions in diastereomer ratios (e.g., 65:35 in microwave reactions) arise from competing transition states, resolved via NOESY correlations .

Q. What strategies address low yields in diastereoselective syntheses of this compound derivatives?

Answer:

- Solvent polarity: Polar aprotic solvents (DMF, DMSO) stabilize intermediates, improving yields from 25% to 45% in aldehyde condensations .

- Catalyst screening: p-Toluenesulfonic acid enhances cyclization efficiency but may promote side reactions; enzymatic methods avoid this .

- Microwave irradiation: Reduces reaction time from hours to minutes but requires careful control to prevent decomposition .

Q. How are this compound derivatives evaluated for biological activity, and what structural features correlate with efficacy?

Answer:

- Anticancer assays: HepG-2 cell line testing identifies compounds 29, 33, and 34 (IC50 = 8–12 μM) as potent agents, with electron-withdrawing substituents enhancing activity .

- Antioxidant screening: DPPH radical scavenging assays show thiophene-fused derivatives exhibit higher activity (EC50 = 0.8 mM) due to sulfur’s redox activity .

Table 3: Structure-Activity Relationships

| Derivative | Substituent | Biological Activity (IC50/EC50) | Reference |

|---|---|---|---|

| Furo-oxathiolone (6) | 2-methyl-2-phenyl | EC50 = 1.2 mM (DPPH) | |

| Thiadiazine (19) | 4-nitroaryl | IC50 = 8 μM (HepG-2) |

Q. What analytical challenges arise in characterizing this compound reaction intermediates, and how are they resolved?

Answer:

- Isomer discrimination: Diastereomers with identical mass spectra (GC-MS) are differentiated via 1H-NMR coupling constants (e.g., J = 6.5 Hz vs. 8.2 Hz) .

- Thermal instability: Low-temperature X-ray crystallography (−173°C) prevents decomposition during structure elucidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。